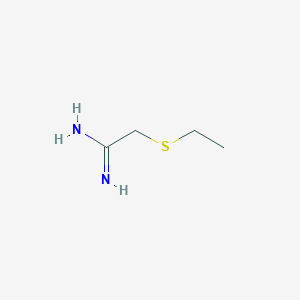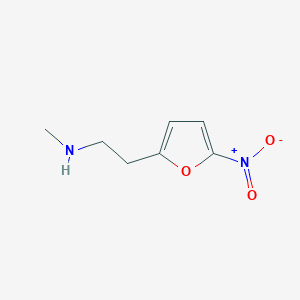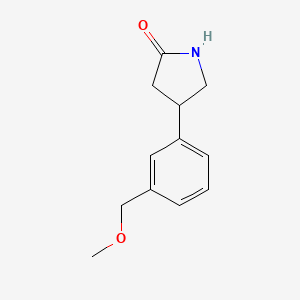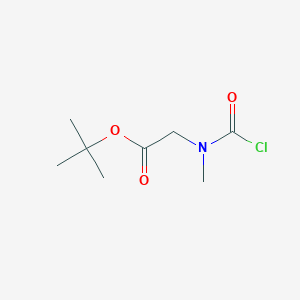
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate is an organic compound with the molecular formula C8H14ClNO3 It is a derivative of glycine, where the amino group is substituted with a chlorocarbonyl and a methyl group, and the carboxyl group is esterified with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate typically involves the reaction of tert-butyl glycine ester with phosgene and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps are as follows:
Formation of tert-butyl glycine ester: Glycine is esterified with tert-butyl alcohol in the presence of an acid catalyst.
Reaction with phosgene: The tert-butyl glycine ester is then reacted with phosgene to introduce the chlorocarbonyl group.
Introduction of methyl group: Finally, methylamine is added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
化学反応の分析
Types of Reactions
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate undergoes various chemical reactions, including:
Substitution reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution reactions: Various substituted derivatives, depending on the nucleophile used.
Hydrolysis: Tert-butyl glycine and the corresponding carboxylic acid.
Reduction: Tert-butyl 2-((hydroxymethyl)(methyl)amino)acetate.
科学的研究の応用
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(methylamino)acetate: Similar structure but lacks the chlorocarbonyl group.
Tert-butyl 2-((tert-butoxycarbonyl)amino)acetate: Contains a tert-butoxycarbonyl group instead of a chlorocarbonyl group.
Tert-butyl 2-(ethoxycarbonyl)amino)acetate: Contains an ethoxycarbonyl group instead of a chlorocarbonyl group.
Uniqueness
Tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis, particularly for introducing acyl groups into molecules.
特性
分子式 |
C8H14ClNO3 |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
tert-butyl 2-[carbonochloridoyl(methyl)amino]acetate |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-6(11)5-10(4)7(9)12/h5H2,1-4H3 |
InChIキー |
BZEWHLHTBGXZMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





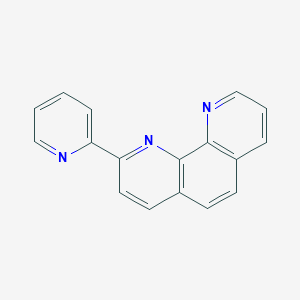
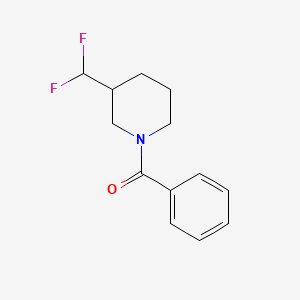
![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)


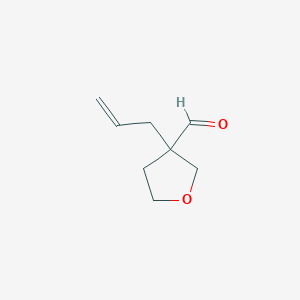
![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
